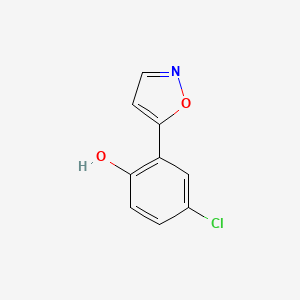

4-Chloro-2-(isoxazol-5-yl)phenol

Description

The exact mass of the compound 4-Chloro-2-isoxazol-5-yl-phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJXJLYUWKMQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425580 | |

| Record name | 4-chloro-2-isoxazol-5-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86176-56-9 | |

| Record name | 4-chloro-2-isoxazol-5-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(5-isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol (CAS: 86176-56-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, applications, and safety protocols for 4-Chloro-2-(isoxazol-5-yl)phenol. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory and industrial setting.

Introduction

This compound is a substituted phenolic compound featuring a five-membered aromatic isoxazole heterocycle. This unique structural combination makes it a valuable and versatile building block in various scientific fields. The isoxazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of the chloro- and hydroxyl- groups on the phenyl ring provides reactive sites for further chemical modification, making it a key intermediate in the synthesis of more complex molecules.[4] This guide aims to consolidate the known information about this compound to support its application in research and development.

Physicochemical and Computed Properties

The fundamental properties of a compound are critical for predicting its behavior in chemical reactions, biological systems, and material formulations. The key identifiers and computed properties for this compound are summarized below.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 86176-56-9 | [5][6] |

| Molecular Formula | C₉H₆ClNO₂ | [5][6][7] |

| Molecular Weight | 195.60 g/mol | [5][7] |

| IUPAC Name | 4-chloro-2-(1,2-oxazol-5-yl)phenol | [4] |

| Synonyms | 4-Chloro-2-(5-isoxazolyl)phenol, 5-(5-Chloro-2-hydroxyphenyl)isoxazole | [6] |

| Physical Form | Solid | [7] |

| SMILES | C1=CC(=C(C=C1Cl)C2=CC=NO2)O | [4][5] |

| InChI Key | AAJXJLYUWKMQNO-UHFFFAOYSA-N |[4][5] |

Table 2: Computed Chemical Properties

| Property | Value | Significance | Source(s) |

|---|---|---|---|

| XLogP3-AA | 2.3 | Indicates moderate lipophilicity, relevant for membrane permeability. | [5] |

| Topological Polar Surface Area | 46.3 Ų | Suggests good potential for oral bioavailability in drug candidates. | [5] |

| Hydrogen Bond Acceptor Count | 3 | Influences solubility and binding interactions. | [5] |

| Heavy Atom Count | 13 | A measure of molecular size. | [5] |

| Complexity | 179 | Reflects the intricacy of the molecular structure. |[5] |

Synthesis and Mechanistic Insights

While specific, detailed protocols for this compound are not widely published in peer-reviewed literature, its structure lends itself to well-established synthetic routes for isoxazole derivatives. The most common and logical approach involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine.[1][8]

This pathway is favored due to the wide availability of starting materials and the generally high yields of isoxazole-forming reactions. The mechanism leverages the reactivity of ketones and aldehydes to build the carbon backbone, which is then efficiently cyclized to form the stable heterocyclic ring.

Sources

- 1. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 2. ijpca.org [ijpca.org]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. 5-Chloro-2-(isoxazol-5-yl)phenol | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-(isoxazol-5-yl)phenol CAS number 86176-56-9

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol (CAS: 86176-56-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in drug development, agrochemical synthesis, and material science. Its unique molecular architecture, combining a chlorinated phenol with an isoxazole ring, makes it a valuable scaffold and intermediate for creating novel molecules with tailored biological and chemical properties.

Core Compound Identification and Physicochemical Profile

This compound is a solid organic compound distinguished by its substituted phenol and isoxazole moieties. These features are critical to its reactivity and biological activity. Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 86176-56-9 | [1][2][3] |

| IUPAC Name | 4-chloro-2-(1,2-oxazol-5-yl)phenol | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [2][3] |

| Molecular Weight | 195.60 g/mol | [2][3] |

| Melting Point | 200-204°C | [3] |

| Boiling Point | 353.989°C at 760 mmHg (Predicted) | [3] |

| Density | 1.386 g/cm³ (Predicted) | [3] |

| InChI Key | AAJXJLYUWKMQNO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CC=NO2)O | [1] |

| Appearance | Solid | [4] |

| Topological Polar Surface Area | 46.3 Ų | [2][3] |

| XLogP3 | 2.3 - 2.7 | [3] |

Strategic Synthesis Pathway and Experimental Protocol

The synthesis of 5-substituted isoxazoles frequently relies on the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and hydroxylamine hydrochloride.[5][6][7] This established methodology provides a reliable and high-yield route to the isoxazole core.

Retrosynthetic Analysis and Rationale

A logical retrosynthetic pathway for this compound begins by disconnecting the isoxazole ring. This reveals a chalcone precursor, specifically a 1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can be formed from a Claisen-Schmidt condensation of a substituted acetophenone and a suitable aldehyde equivalent. The acetophenone precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, is accessible from 4-chlorophenol via a Fries rearrangement of 4-chlorophenyl acetate. This multi-step synthesis is designed for efficiency and control over the final product's regiochemistry.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative workflow based on established isoxazole synthesis methodologies.[6][8] Researchers should perform their own optimization and characterization.

Step 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)ethanone (Precursor A)

-

Acetylation: React 4-chlorophenol with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to form 4-chlorophenyl acetate.

-

Fries Rearrangement: Subject the 4-chlorophenyl acetate to a Fries rearrangement using a Lewis acid catalyst like aluminum chloride (AlCl₃) at an elevated temperature. This intramolecular acylation will predominantly yield the ortho-acylated product, 1-(5-chloro-2-hydroxyphenyl)ethanone, due to the directing effect of the hydroxyl group.

-

Purification: Quench the reaction with acid and extract the product with an organic solvent. Purify using column chromatography or recrystallization to obtain pure Precursor A.

Step 2: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-hydroxyprop-2-en-1-one (Chalcone Intermediate B)

-

Condensation: Dissolve Precursor A in a suitable solvent like ethanol. Add an equimolar amount of a formylating agent (e.g., ethyl formate) and a strong base such as sodium ethoxide.

-

Reaction: Stir the mixture at room temperature. The Claisen-Schmidt condensation will proceed to form the sodium salt of the chalcone enolate.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate B. Filter, wash with cold water, and dry the product.

Step 3: Synthesis of this compound (Final Product)

-

Cyclization: Reflux a mixture of the chalcone intermediate B (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a solvent such as ethanol.[8] The presence of a base like sodium acetate is often used to neutralize the HCl generated.[6]

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the final product.[5]

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain high-purity this compound.

Applications and Fields of Scientific Interest

The structural motifs within this compound make it a compound of high value across multiple scientific disciplines. The isoxazole ring is a well-known pharmacophore present in several FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[9][10]

-

Pharmaceutical Development: This compound is a key building block for synthesizing more complex pharmaceutical agents.[1] Its structure is particularly relevant in the development of treatments for neurological disorders.[1] The broader class of isoxazole derivatives exhibits a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][9]

-

Agrochemicals: It serves as an intermediate in the formulation of modern agrochemicals, including potent and selective herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1][11]

-

Material Science: The compound's properties are suitable for developing advanced polymers and coatings that require high thermal stability and chemical resistance.[1]

-

Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods, potentially aiding in the detection of specific analytes.[1]

Caption: Key structural features and their relevance to major applications.

Safety, Handling, and Storage

As with any active chemical compound, proper handling of this compound is imperative for laboratory safety. The compound is classified as an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

-

Handling: Avoid breathing dust.[2] Wash hands and any exposed skin thoroughly after handling.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from strong oxidizing agents and strong bases.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 86176-56-9) is a versatile and valuable heterocyclic intermediate. Its well-defined synthesis, rooted in the robust chemistry of chalcones and hydroxylamines, makes it an accessible building block for advanced applications. The demonstrated utility in pharmaceutical and agrochemical research, combined with potential in material science, underscores its importance for scientific innovation. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological attributes of this potent molecule.

References

- Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science.

- Regioselective Synthesis of 3,4-Disubstituted Isoxazoles Using a Chalcone Rearrangement Strategy. Synlett. 2023.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.

- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2011.

- Synthesis and Anti-inflammatory, Antioxidant Studies of Novel Chalcones-based Isoxazole Derivatives. Rasayan Journal of Chemistry. 2022.

- AHH Chemical Co., Ltd. CAS 86176-56-9 MFCD00218660-4-Chloro-2-(Isoxazol-5-Yl)Phenol.

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. 2023.

- CHEMICAL POINT. 4-Chloro-2-(5-isoxazolyl)phenol.

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed. 2023.

- MBL Life Science. Safety Data Sheet.

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.

- Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. MDPI.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules. 2021.

- 4-(4-Chlorophenyl)-5-phenylisoxazole. ResearchGate. 2009.

- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 2024.

- Production method of 4-chloro-2-aminophenol. Google Patents. 2016.

- Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. 2020.

- Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances. 2023.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 5-Chloro-2-(isoxazol-5-yl)phenol | Sigma-Aldrich [sigmaaldrich.com]

- 5. nveo.org [nveo.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. ijpca.org [ijpca.org]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(isoxazol-5-yl)phenol is a heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. As a derivative of both phenol and isoxazole, its chemical architecture provides a unique scaffold for the development of novel molecules with diverse biological activities and material properties. The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a well-established pharmacophore known to impart a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The substituted chlorophenol ring further modulates the compound's physicochemical properties, influencing its reactivity, stability, and interaction with biological targets.

This guide offers a comprehensive technical overview of this compound, moving from its fundamental physicochemical characteristics to detailed methodologies for its synthesis and analysis. It further explores its current and potential applications, providing researchers and developers with the foundational knowledge required to effectively utilize this versatile chemical intermediate.

Section 1: Core Physicochemical Properties and Characterization

The identity and purity of a chemical compound are established through its unique set of physical and chemical properties. This compound is an off-white crystalline powder at room temperature.[3] Its core structure features a phenol ring substituted with a chlorine atom at the C4 position and an isoxazol-5-yl group at the C2 position. This arrangement of functional groups dictates its chemical behavior, solubility, and potential for further chemical modification.

A summary of its key identifying properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 195.6 g/mol | [3][4][5][6] |

| Molecular Formula | C₉H₆ClNO₂ | [3][4][5] |

| CAS Number | 86176-56-9 | [4][5][7] |

| IUPAC Name | 4-chloro-2-(1,2-oxazol-5-yl)phenol | [7] |

| Melting Point | 196-206 ºC | [3] |

| Appearance | Off-white crystalline powder | [3] |

| SMILES | C1=CC(=C(C=C1Cl)C2=CC=NO2)O | [5][7] |

| InChI Key | AAJXJLYUWKMQNO-UHFFFAOYSA-N | [5][7] |

The presence of the phenolic hydroxyl (-OH) group makes the compound weakly acidic and provides a site for hydrogen bonding, influencing its melting point and solubility. The chlorine atom and the electronegative nitrogen and oxygen atoms in the isoxazole ring contribute to the molecule's overall polarity and electronic distribution, which are critical for its function as a synthetic intermediate and its biological activity.

Section 2: Synthesis and Purification Workflow

While multiple synthetic routes to substituted isoxazoles exist, a common and effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a hydroxylamine with a β-diketone or its equivalent. For this compound, a plausible synthetic pathway can be adapted from established methodologies for creating substituted phenyl isoxazoles.[8][9] This approach involves the formation of a chloro-aldoxime intermediate from a substituted benzaldehyde, which is then converted to a nitrile oxide in situ for reaction with an alkyne.

The following diagram illustrates a logical workflow for the synthesis of this compound.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rkmmanr.org [rkmmanr.org]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-氯-2-(5-异噁唑基)苯酚 | 86176-56-9 [m.chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(isoxazol-5-yl)phenol, a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. We will delve into its distinct chemical structure, outline a robust and well-established synthetic pathway, and discuss the mechanistic principles that underpin its formation. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies for its synthesis and application.

Introduction and Significance

This compound (CAS No. 86176-56-9) is a substituted phenol derivative featuring a five-membered aromatic isoxazole ring.[1] The unique juxtaposition of the phenolic hydroxyl group, the chloro substituent, and the nitrogen-oxygen heterocycle imparts a range of valuable biological activities. This compound has emerged as a versatile building block and active ingredient.

Its primary applications are found in:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders. Furthermore, it exhibits potent antimicrobial properties, making it a valuable component in the development of novel antibacterial formulations.[2]

-

Agrochemicals: The compound's molecular structure allows it to function as an effective herbicide and is used in formulating pest control solutions.[2]

The isoxazole moiety itself is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, which underscores the importance of developing efficient synthetic routes to functionalized isoxazoles like the title compound.[3]

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by a phenol ring substituted with a chlorine atom at the C4 position and an isoxazol-5-yl group at the C2 position. The isoxazole ring is attached via one of its carbon atoms to the phenol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 86176-56-9 | [1][4] |

| Molecular Formula | C₉H₆ClNO₂ | [1] |

| Molecular Weight | 195.60 g/mol | [1][4] |

| IUPAC Name | 4-chloro-2-(1,2-oxazol-5-yl)phenol | |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 196-206 °C | [2] |

| SMILES | C1=CC(=C(C=C1Cl)C2=CC=NO2)O | |

| InChI Key | AAJXJLYUWKMQNO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 5-substituted isoxazoles is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[1] The following three-step synthetic pathway represents a logical and efficient approach to construct this compound from commercially available starting materials.

Synthetic Strategy Overview

The core strategy involves building the isoxazole ring onto the pre-functionalized chlorophenol backbone. This is accomplished by first introducing an acetyl group ortho to the hydroxyl group of 4-chlorophenol. This intermediate is then converted into a β-enaminone, which serves as a stable and reactive equivalent of a 1,3-dicarbonyl. Finally, cyclization with hydroxylamine hydrochloride yields the target isoxazole ring system.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis

Step 1: Synthesis of 2'-Hydroxy-5'-chloroacetophenone (Intermediate I)

The synthesis begins with the preparation of the key ketone intermediate, 2'-Hydroxy-5'-chloroacetophenone. This is achieved via a two-part process starting from 4-chlorophenol: acetylation followed by a Fries rearrangement.

-

Part A: Acetylation. 4-Chlorophenol is first acetylated using acetic anhydride to form 4-chlorophenyl acetate. This protects the hydroxyl group and sets up the subsequent rearrangement.

-

Part B: Fries Rearrangement. The 4-chlorophenyl acetate undergoes an intramolecular Friedel-Crafts acylation, known as the Fries rearrangement. In the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃), the acetyl group migrates, preferentially to the ortho position, to yield 2'-Hydroxy-5'-chloroacetophenone.[5]

Step 2: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Intermediate II)

The ketone (Intermediate I) is converted into a β-enaminone. This class of compounds are versatile intermediates as they are stable, easy to handle, and serve as excellent precursors for 1,3-dicarbonyls. The reaction is performed with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), which acts as a source of a formyl group equivalent. The reaction proceeds via nucleophilic attack of the enolate of the acetophenone onto the DMF-DMA, followed by elimination of methanol and dimethylamine to yield the stable enaminone.

Step 3: Cyclization to form this compound (Final Product)

The final step is the construction of the isoxazole ring. The β-enaminone intermediate (Intermediate II) is reacted with hydroxylamine hydrochloride.[4] The hydroxylamine undergoes a condensation reaction with the ketone and a conjugate addition-elimination at the enamine position, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Caption: Detailed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical transformations for the synthesis of similar compounds.

Materials and Reagents

-

4-Chlorophenol

-

Acetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Methanol

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure

Step 1: 2'-Hydroxy-5'-chloroacetophenone (I)

-

In a round-bottom flask, combine 4-chlorophenyl acetate (0.2 mol) and anhydrous aluminum trichloride (0.6 mol).

-

Heat the mixture with stirring to 130 °C for 1 hour.[5]

-

Cool the reaction mixture to room temperature and slowly add 200 mL of water to quench the reaction.

-

Stir for 30 minutes, then collect the solid precipitate by filtration.

-

Recrystallize the crude product from methanol to afford pure 2'-Hydroxy-5'-chloroacetophenone as a solid.

Step 2: (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II)

-

To a solution of 2'-Hydroxy-5'-chloroacetophenone (I) (50 mmol) in a suitable solvent like toluene (100 mL), add N,N-Dimethylformamide dimethyl acetal (60 mmol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an ethanol/hexane mixture.

Step 3: this compound

-

Dissolve the enaminone intermediate (II) (40 mmol) in ethanol (150 mL).

-

Add a solution of hydroxylamine hydrochloride (48 mmol) and sodium acetate (48 mmol) in water (50 mL).

-

Reflux the reaction mixture for 6-8 hours. Monitor for the disappearance of the starting material by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water (300 mL).

-

Acidify the mixture with dilute HCl to pH 5-6.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol to yield this compound as an off-white crystalline powder.

Conclusion

This compound is a compound with demonstrated utility and potential in both the pharmaceutical and agrochemical sectors. The synthetic route detailed in this guide, proceeding through a Fries rearrangement and an enaminone intermediate, represents a reliable and scalable method for its production. The underlying principles of aromatic substitution and heterocyclic ring formation are well-understood, providing a solid foundation for process optimization and the exploration of analogous structures. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this valuable isoxazole derivative.

References

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.

- J&K Scientific. "this compound | 86176-56-9".

- Brahmayya, M., et al. "progress in the pathways for synthesis of isoxazoles synthons and their biological activities". Journal of Advanced Scientific Research, 2021.

- Joseph, L., & George, M. "Synthesis and Characterization of Novel Isoxazole derivatives". Asian Journal of Research in Chemistry, 2018.

- Khanage, S. G., et al. "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives". Der Pharma Chemica, 2011, 3(6): 451-456.

- ChemBK. "2'-Hydroxy-5'-chloroacetophenone".

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. chembk.com [chembk.com]

Foreword: The Isoxazole Scaffold—A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a "privileged scaffold." Its significance is not merely academic; it is a testament to its remarkable versatility and proven therapeutic value, embedded in the core structure of numerous FDA-approved drugs.[1] This guide moves beyond a simple catalog of activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why isoxazole derivatives are so effective, to explain the causality behind their diverse biological actions, and to equip you with the foundational knowledge and practical methodologies required to innovate in this exciting field. We will explore the unique chemical properties that make the isoxazole moiety an ideal building block, dissect its interactions with key biological targets, and provide validated experimental frameworks for its evaluation.

The Physicochemical & Synthetic Virtues of the Isoxazole Ring

The isoxazole ring's utility in drug design stems from a unique combination of stability and tunable reactivity. Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions with biological macromolecules.[2][3] Critically, the inherent weakness of the nitrogen-oxygen (N-O) bond provides a site for potential ring-cleavage reactions, which can be exploited for metabolic activation or the design of prodrugs.[2][4]

This chemical versatility is matched by accessible and robust synthetic strategies. The most prevalent method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a highly efficient and regioselective reaction.[5][6] Alternative routes, such as the condensation of hydroxylamine with β-dicarbonyl compounds, further broaden the synthetic toolkit, allowing for the generation of diverse libraries of derivatives for screening.[4][7] The relative ease of synthesis and functionalization is a primary driver for the scaffold's popularity in drug discovery programs.[3][6]

Caption: Common synthetic pathways to the isoxazole core.

A Spectrum of Biological Activities: Mechanisms and Molecular Targets

The true power of the isoxazole scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[8][9] Structural modifications to the core ring system profoundly influence the resulting pharmacological profile, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[2]

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents that act through diverse and crucial mechanisms, often targeting pathways fundamental to cancer cell proliferation, survival, and metastasis.[10][11]

Key Mechanisms of Action:

-

Protein Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Isoxazoles have been successfully designed as inhibitors of key kinases like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Casein Kinase 2 (CK2α).[12][13] By competing with ATP in the kinase active site, these compounds block downstream signaling, halting cell proliferation and angiogenesis.

-

Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Isoxazole-based inhibitors disrupt the HSP90 chaperone cycle, leading to the degradation of client proteins and inducing apoptosis.[14]

-

Induction of Apoptosis: Beyond targeting specific proteins, many isoxazole derivatives trigger programmed cell death (apoptosis).[14][15] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases.[13]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division. Some isoxazoles interfere with tubulin dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, similar to established drugs like taxanes.[10][16]

Caption: Inhibition of the Prostaglandin Synthesis Pathway via COX enzymes.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of any claim regarding biological activity rests on robust, reproducible experimental data. The following protocols represent standard, validated assays for assessing the primary activities of novel isoxazole derivatives.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is a cornerstone for determining a compound's cytotoxic or cytostatic effects on cancer cell lines to derive an IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds in rodents. [17] Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water. Fast the animals overnight before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle, e.g., 0.5% carboxymethyl cellulose), a standard group (e.g., Nimesulide, 10 mg/kg), and test groups (various doses of the isoxazole derivative). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after compound administration, measure the initial volume of each rat's right hind paw using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Conclusion and Future Perspectives

The isoxazole scaffold represents a cornerstone of successful drug discovery, transitioning from a mere chemical curiosity to a clinically validated pharmacophore. [2][3]Its synthetic tractability, coupled with its ability to modulate a vast range of biological targets—from bacterial enzymes to critical oncogenic kinases—ensures its continued relevance. The research presented herein demonstrates that isoxazole derivatives are potent agents in oncology, infectious diseases, and inflammation. [4][8] The future of isoxazole chemistry is bright and is trending towards more sophisticated applications. The development of multi-targeted agents, where a single isoxazole-based molecule inhibits several disease-relevant targets simultaneously, offers a promising strategy for complex diseases like cancer. [8]Furthermore, the unique chemical properties of the isoxazole ring make it an attractive component for novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors. [11]As our understanding of disease biology deepens, the versatility of the isoxazole scaffold will undoubtedly empower medicinal chemists to design the next generation of highly effective and selective therapeutics.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).

- A review of isoxazole biological activity and present synthetic techniques. (2024).

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery. (2025). Royal Society of Chemistry.

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry.

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.

- A review of isoxazole biological activity and present synthetic techniques. (2024).

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). Royal Society of Chemistry.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Not specified.

- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv

- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025).

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Not specified.

- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. (n.d.). PubMed Central.

- Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors. (2025). BenchChem.

- Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. (2024). Taylor & Francis Online.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).

- Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.).

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (n.d.).

- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu

- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018).

- Isoxazole Derivatives as Regul

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.

- The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.

- Novel Isoxazole-Based Antifungal Drug Candid

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Royal Society of Chemistry.

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. espublisher.com [espublisher.com]

- 12. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Elucidation of the Mechanism of Action for 4-Chloro-2-(isoxazol-5-yl)phenol: A Proposed Investigatory Framework

An In-depth Technical Guide

Abstract

4-Chloro-2-(isoxazol-5-yl)phenol is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While its application in these fields suggests significant biological activity, its specific molecular mechanism of action is not extensively documented in publicly available literature. This guide deconstructs the compound's structural components to hypothesize potential mechanisms and provides a comprehensive, field-proven framework for their experimental validation. Designed for researchers, scientists, and drug development professionals, this document serves as a practical roadmap for moving from a compound of interest to a well-defined mechanism of action, adhering to the principles of scientific integrity and logical progression.

Introduction and Compound Profile

This compound (CAS: 86176-56-9) integrates three key structural motifs: a chlorinated phenyl ring, a hydroxyl group (phenol), and a 5-substituted isoxazole ring. This combination of functionalities suggests a high potential for diverse biological interactions. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and associated with a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6] The phenolic group is a classic hydrogen bond donor and antioxidant moiety, while the chloro-substituent can significantly modulate the compound's pharmacokinetic properties and binding affinities.

Given its use as a synthetic precursor for molecules targeting neurological disorders and for antimicrobial agents, a thorough investigation into its intrinsic mechanism is warranted.[1][2] This guide will therefore propose three primary, plausible mechanisms of action and detail the experimental workflows required to rigorously test each hypothesis.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2-(1,2-oxazol-5-yl)phenol | [1] |

| CAS Number | 86176-56-9 | [1][2] |

| Molecular Formula | C₉H₆ClNO₂ | [2][7] |

| Molecular Weight | 195.6 g/mol | [7] |

| Appearance | Off-white crystalline powder | [2] |

| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation | [7] |

Hypothesized Mechanisms of Action & Experimental Validation

The true value of a Senior Application Scientist lies not in reciting known facts, but in designing a logical path to uncover the unknown. The following sections outline three testable hypotheses for the mechanism of action of this compound, grounded in the established pharmacology of its constituent moieties.

Hypothesis 1: Targeted Enzyme Inhibition

Causality: The isoxazole scaffold is a cornerstone of many enzyme inhibitors.[5] For example, various isoxazole derivatives have been successfully developed as inhibitors of acetyl-CoA carboxylase (ACC) for cancer therapy.[8][9][10] The phenolic hydroxyl and the isoxazole nitrogen and oxygen atoms can serve as critical hydrogen bond donors and acceptors, anchoring the molecule within an enzyme's active site. We hypothesize that this compound acts as a direct inhibitor of a key cellular enzyme, such as a protein kinase, a metabolic enzyme, or an oxidoreductase.

Experimental Workflow:

-

Broad-Spectrum Enzyme Panel Screening: The initial step is to perform a high-throughput screen against a commercially available panel of diverse human enzymes (e.g., Kinase-Glo®, Promega; various metabolic enzyme panels). This provides an unbiased survey of potential targets. The choice of panel can be guided by any preliminary cell-based assay data (e.g., if the compound shows anti-proliferative effects, a kinase panel would be prioritized).

-

Hit Confirmation and IC₅₀ Determination: Any primary "hits" from the panel screen must be validated. This involves generating a dose-response curve by incubating varying concentrations of the compound with the purified target enzyme and its substrate. The resulting data is used to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

-

Mechanism of Inhibition (MOI) Studies: To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring enzyme velocity at various substrate and inhibitor concentrations and analyzing the data using models like Michaelis-Menten and Lineweaver-Burk plots, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. This provides critical insight into whether the compound binds to the enzyme's active site or an allosteric site.

-

Cellular Target Engagement Assay: A crucial self-validating step is to confirm that the compound binds its target inside living cells. The Cellular Thermal Shift Assay (CETSA®) is an authoritative method for this. It is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation. Intact cells are treated with the compound, heated to various temperatures, lysed, and the amount of soluble target protein remaining is quantified by Western Blot or ELISA. A shift in the melting curve in the presence of the compound confirms target engagement.

Caption: Workflow for Validating a Hypothesized Enzyme Inhibitor.

Hypothesis 2: Antimicrobial Activity via Disruption of Core Processes

Causality: The compound is noted for its utility in developing antimicrobial formulations.[2] Furthermore, a structurally related class of compounds, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols, demonstrated promising antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target.[11][12] We hypothesize that this compound exerts antimicrobial effects by inhibiting an essential bacterial or fungal process.

Experimental Workflow:

-

Minimum Inhibitory Concentration (MIC) Determination: The first step is to quantify the compound's antimicrobial potency. This is achieved by using a broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). The compound is serially diluted in multi-well plates containing growth medium, which are then inoculated with a standardized suspension of microorganisms (e.g., E. coli, S. aureus, C. albicans). The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.

-

Bactericidal vs. Bacteriostatic Determination: To determine if the compound kills the microbes (bactericidal) or merely inhibits their growth (bacteriostatic), a sample from the clear wells of the MIC assay is plated onto agar plates lacking the compound. A lack of colony growth indicates a cidal mechanism.

-

Macromolecular Synthesis Inhibition Assays: To narrow down the mechanism, a series of established assays are run to see which major cellular process is inhibited first. These assays typically use radiolabeled precursors for DNA (e.g., ³H-thymidine), RNA (³H-uridine), protein (³H-leucine), and cell wall (¹⁴C-N-acetylglucosamine) synthesis. A rapid and specific cessation of incorporation of one precursor points to the inhibited pathway.

-

Specific Target-Based Assays: Based on the results from the previous step, specific enzyme assays can be performed. For example, if DNA synthesis is inhibited, one would test for direct inhibition of purified DNA gyrase and topoisomerase IV, which are common antibacterial targets.

Caption: Workflow for Elucidating Antimicrobial Mechanism of Action.

Hypothesis 3: Modulation of Oxidative Stress and Inflammatory Pathways

Causality: The phenol functional group is a well-established antioxidant and radical scavenger.[13] Phenolic compounds can neutralize reactive oxygen species (ROS), which are implicated in numerous disease states. Furthermore, many isoxazole derivatives are known to possess anti-inflammatory properties.[3][6] We hypothesize that this compound functions as an antioxidant and/or anti-inflammatory agent by directly scavenging ROS or by inhibiting key inflammatory signaling pathways.

Experimental Workflow:

-

Chemical Antioxidant Capacity Assays: The most direct way to test the antioxidant hypothesis is through cell-free chemical assays. Standard methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6] In these tests, a color change is measured spectrophotometrically as the compound donates a hydrogen atom to neutralize the radical, providing a quantitative measure of its antioxidant potential.

-

Cellular ROS Measurement: To validate this activity in a biological context, cellular ROS levels are measured. A common method involves using cell-permeable dyes like DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS. Cells (e.g., macrophages or endothelial cells) are first treated with an oxidative stressor (e.g., H₂O₂ or lipopolysaccharide (LPS)) in the presence or absence of the test compound. A reduction in fluorescence, measured by flow cytometry or a plate reader, indicates cellular antioxidant activity.

-

Anti-inflammatory Cytokine Profiling: To test the anti-inflammatory hypothesis, an in vitro model of inflammation is used. Murine macrophages (e.g., RAW 264.7) are stimulated with LPS to induce a strong inflammatory response, characterized by the production of cytokines like TNF-α and IL-6. The cells are co-treated with this compound. The concentration of these key pro-inflammatory cytokines in the cell culture supernatant is then quantified using a highly specific and sensitive method like ELISA (Enzyme-Linked Immunosorbent Assay). A dose-dependent reduction in cytokine levels would confirm anti-inflammatory activity.

Caption: Experimental approach for testing antioxidant and anti-inflammatory activity.

Conclusion

While the definitive mechanism of action for this compound requires empirical determination, a rigorous analysis of its chemical architecture allows for the formulation of several high-probability hypotheses. The isoxazole and phenol moieties strongly suggest potential as a targeted enzyme inhibitor, a broad-spectrum antimicrobial agent, or a modulator of oxidative stress and inflammation. The experimental workflows detailed in this guide provide a self-validating, logical, and technically sound pathway for any research professional to systematically investigate this compound. By progressing from broad, high-throughput screening to specific, target-based cellular assays, researchers can confidently elucidate the molecular mechanism and unlock the full therapeutic or agrochemical potential of this compound.

References

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.

- The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

- Test for Phenolic Group. (2020). BYJU'S.

- Test for Phenolic Group Practical Experiment - Theory, Procedure and Observ

- Phenolic Compounds Assay Kit (MAK365) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC - PubMed Central.

- This compound | 86176-56-9. (n.d.). J&K Scientific.

- This compound 86176-56-9 wiki. (n.d.). Guidechem.

- This compound. (n.d.). Chem-Impex.

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed.

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC - NIH.

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). Semantic Scholar.

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). PMC - NIH.

- Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). Taylor & Francis.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-2-(isoxazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of 4-Chloro-2-(isoxazol-5-yl)phenol, a molecule of significant interest in pharmaceutical and agrochemical research.[1][2] As a key intermediate in the synthesis of novel compounds, a thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation in various research and development settings.[1]

This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is essential before interpreting its spectroscopic output.

-

IUPAC Name: 4-chloro-2-(1,2-oxazol-5-yl)phenol[1]

-

CAS Number: 86176-56-9[3]

-

Molecular Formula: C₉H₆ClNO₂[3]

-

Molecular Weight: 195.60 g/mol [4]

The molecule incorporates a phenol ring, substituted with a chlorine atom at the C4 position and an isoxazole ring at the C2 position. This specific arrangement of aromatic and heterocyclic systems, along with the phenolic hydroxyl group, gives rise to a unique and predictable spectroscopic fingerprint.

Molecular Structure of this compound

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity within a molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the isoxazole protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Singlet | 1H | Phenolic OH |

| ~8.6 | Doublet | 1H | Isoxazole H-3 |

| ~7.8 | Doublet | 1H | Aromatic H-6 |

| ~7.4 | Doublet of doublets | 1H | Aromatic H-5 |

| ~7.2 | Doublet | 1H | Aromatic H-3 |

| ~7.0 | Doublet | 1H | Isoxazole H-4 |

Rationale and Interpretation

-

Phenolic OH: The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.

-

Aromatic Protons: The phenol ring protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-6 is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent hydroxyl and isoxazole groups. It will likely appear as a doublet. H-3, being ortho to the hydroxyl group, will also be a doublet. H-5 will be a doublet of doublets, coupled to both H-3 and H-6.

-

Isoxazole Protons: The protons on the isoxazole ring are in a unique electronic environment. H-3 is adjacent to the nitrogen atom and is expected to be significantly downfield. H-4 will be upfield relative to H-3 and will appear as a doublet due to coupling with H-3. The chemical shifts of isoxazole protons are well-documented.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the potentially broad phenolic proton.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Nine distinct carbon signals are expected for this compound.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Isoxazole C-5 |

| ~155 | Aromatic C-OH |

| ~150 | Isoxazole C-3 |

| ~130 | Aromatic C-Cl |

| ~128 | Aromatic CH |

| ~125 | Aromatic C-isoxazole |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~100 | Isoxazole C-4 |

Rationale and Interpretation

-

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) will be the most downfield of the phenolic carbons. The carbon bearing the chlorine atom (C-Cl) will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm.

-

Isoxazole Carbons: The carbons of the isoxazole ring have characteristic chemical shifts. C-5, being attached to the phenol ring, is expected to be the most downfield. C-3, adjacent to the nitrogen, will also be downfield. C-4 will be the most upfield of the isoxazole carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 195 and 197 in an approximate 3:1 ratio.

-

Major Fragments:

-

Loss of CO: m/z 167/169

-

Loss of HCl: m/z 159

-

Fragments corresponding to the chlorophenol and isoxazole moieties.

-

Rationale and Interpretation

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by 2 m/z units and a relative intensity of approximately 3:1 (for the ³⁵Cl and ³⁷Cl isotopes). This isotopic signature is a powerful diagnostic tool.

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Introduction: For EI, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC). For ESI, infuse a dilute solution in a suitable solvent (e.g., acetonitrile/water).

-

Acquisition Parameters:

-

Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3600 (broad) | O-H (Phenol) | Stretching |

| 3000-3100 | C-H (Aromatic) | Stretching |

| 1600-1620 | C=C (Aromatic) | Stretching |

| 1450-1500 | C=N (Isoxazole) | Stretching |

| 1200-1300 | C-O (Phenol) | Stretching |

| 1000-1100 | C-Cl (Aryl halide) | Stretching |

Rationale and Interpretation

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

Aromatic C-H and C=C Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the benzene and isoxazole rings.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹, is indicative of the C-Cl bond.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the spectrum as transmittance or absorbance versus wavenumber.

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and comparative analysis, provide a robust framework for the identification and characterization of this compound. By following the detailed experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, facilitating its application in drug discovery and development. The interplay of the distinct signals in ¹H and ¹³C NMR, the characteristic isotopic pattern in mass spectrometry, and the key functional group absorptions in IR spectroscopy collectively offer a definitive analytical signature for this molecule.

References

- MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.

- J&K Scientific. This compound | 86176-56-9.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- MolPort. Compound 4-chloro-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol.

- PubChemLite. 4-chloro-2-[5-(2-pyridyl)isoxazol-3-yl]phenol.

- PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.

- NIST. Phenol, 4-chloro-.

- MolPort. Compound 4-chloro-2-({[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol.

- PubChem. 4-Chloro-2-methylphenol.

- Indian Journal of Chemistry. (2005). Synthesis and characterization of a new chromanoisoxazole.

- NIST. Phenol, 4-chloro-2-methyl-.

- SpectraBase. 4-Chloro-2-methyl-phenol - Optional[FTIR] - Spectrum.

- ResearchGate. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole.

- ResearchGate. Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes.

- NIST. Isoxazole-5-carbonyl chloride.

- NIST. Phenol, 4-chloro-2-methyl-.

Sources

Solubility of 4-Chloro-2-(isoxazol-5-yl)phenol in different solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-(isoxazol-5-yl)phenol

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As a molecule of interest in pharmaceutical and agrochemical research, its solubility characteristics are paramount for formulation development, bioavailability, and efficacy.[1][2] This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a robust guide to navigating the complexities of solubility science. We will delve into the physicochemical properties of the compound, explore predictive models such as Hansen Solubility Parameters (HSP) and the General Solubility Equation (GSE), and provide detailed, self-validating methodologies for both qualitative and quantitative solubility assessment.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] The success of any biologically active compound is fundamentally linked to its ability to be delivered to its target site. In most applications, this requires the compound to be in a dissolved state. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and precise measurement of the solubility of this compound in various solvents and solvent systems is not merely a data-gathering exercise; it is a critical step in assessing its viability and optimizing its performance. This guide is structured to provide both the foundational knowledge and the practical tools necessary for this essential characterization.

Physicochemical Profile of this compound

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule, as these dictate its behavior in different solvent environments. The widely used rule of "like dissolves like" is a simplified expression of the complex interplay between a solute's and a solvent's physicochemical characteristics.[3][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source | Significance for Solubility |

| CAS Number | 86176-56-9 | [1][5] | Unique chemical identifier. |

| Molecular Formula | C₉H₆ClNO₂ | [5] | Provides elemental composition. |

| Molecular Weight | 195.60 g/mol | [5] | Influences diffusion and crystal lattice energy. |

| XLogP3-AA | 2.3 | [5] | A calculated measure of lipophilicity. A value >2 suggests a tendency towards lower aqueous solubility. |